N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
Description
N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as a piperazine ring, a nitro group, and a pyrrolidine ring
Properties
IUPAC Name |
N-[[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN6O4S/c30-22-6-3-20(4-7-22)28(38)35-17-15-33(16-18-35)24-10-8-23(9-11-24)31-29(41)32-27(37)21-5-12-25(26(19-21)36(39)40)34-13-1-2-14-34/h3-12,19H,1-2,13-18H2,(H2,31,32,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKYBHIYONLYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Chlorobenzoyl Group: The piperazine ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the 4-chlorobenzoyl-piperazine intermediate.
Coupling with Nitrobenzamide: The intermediate is then coupled with 3-nitro-4-(1-pyrrolidinyl)benzamide using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form a nitroso or hydroxylamine derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the normal functions of cells, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide can be compared with other similar compounds, such as:
4-Chloro-N-(4-{4-[(4-chlorobenzoyl)amino]phenoxy}phenyl)benzamide: Similar structure but with a phenoxy group instead of a piperazine ring.
2-Chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide: Similar structure but with a 2-chlorobenzoyl group instead of a 4-chlorobenzoyl group.
4-Chloro-N-{2,2-dichloro-1-[(4-chlorobenzoyl)amino]ethyl}benzamide: Similar structure but with a dichloroethyl group instead of a piperazine ring.
These compounds share some structural similarities but differ in their functional groups and overall structure, which can lead to differences in their chemical properties and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
